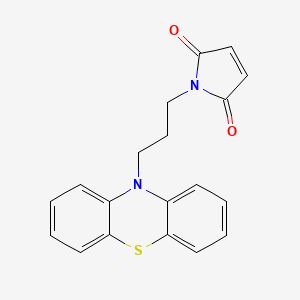
N-Propylmaleimide Phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Propylmaleimide Phenothiazine” is a biochemical used for proteomics research . It has a molecular formula of C19H16N2O2S and a molecular weight of 336.41 .
Chemical Reactions Analysis
Phenothiazines, which “this compound” is likely related to, have been shown to exhibit intriguing photophysical and redox properties . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Scientific Research Applications
Antiaccelerator and Decelerator Activity
Phenothiazine derivatives, including N-Propylmaleimide Phenothiazine, have been studied for their antiaccelerator and decelerator activities on the dog heart. This research found that these compounds, with the exception of a few, inhibited more than 50% of cardio-acceleration produced by adrenaline infusion. Specifically, 10-Propylphenothiazine demonstrated a significant inhibitory effect, suggesting a potential role in cardiovascular research and applications (Singh, 1975).
Pharmacologic Properties
A study on the pharmacologic properties of Mellaril, a phenothiazine derivative, highlighted its dose-dependent hypotension effects, which were partially mediated peripherally. This suggests a potential application in the study of blood pressure regulation and cardiovascular diseases (Haley et al., 1959).
Neuroprotective Effects
Research utilizing Caenorhabditis elegans models of Parkinson's disease found that phenothiazine and its derivatives, including potentially this compound, could offer neuroprotection at the cellular level against dopaminergic toxicity. This indicates a promising avenue for neurodegenerative disease research (Mocko et al., 2010).
Anthelmintic Synergy
A study demonstrated that phenothiazine, when combined with certain organo-phosphorus esters, exhibited synergistic anthelmintic activity against sheep nematode parasites. This suggests a potential for phenothiazine derivatives in veterinary medicine and anthelmintic drug development (Kingsbury, 1961).
Anticonvulsant Activity
Phenothiazine derivatives were tested for their anticonvulsant potency in mice, revealing that all substances tested could abolish the tonic extensor phase of maximal seizures. This indicates a potential application of phenothiazine derivatives, including this compound, in epilepsy and seizure disorder research (Raevskiǐ, 1961).
Immunomodulatory Effects
A study on a phenothiazine derivative, CPTZ, explored its effects on the immune system, demonstrating immunosuppressive effects. This highlights the potential of phenothiazine derivatives in immunology and the development of immunosuppressant drugs (Ghiciuc et al., 2004).
Safety and Hazards
Future Directions
Phenothiazines, which “N-Propylmaleimide Phenothiazine” is likely related to, have been extensively investigated due to their unique optical and electronic properties, low cost, and easy functionalization . They provide a versatile platform for developing materials with a wide range of applications . Future research may focus on designing and developing new phenothiazine functionalized materials for various optoelectronic applications .
Properties
IUPAC Name |
1-(3-phenothiazin-10-ylpropyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18-10-11-19(23)21(18)13-5-12-20-14-6-1-3-8-16(14)24-17-9-4-2-7-15(17)20/h1-4,6-11H,5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQITQGMLBRGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methyl-1-isopropyl-d6)pentyl]phenol(Mixture of Diastereomers)](/img/no-structure.png)

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)
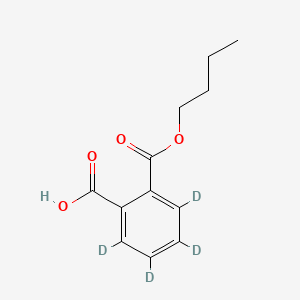

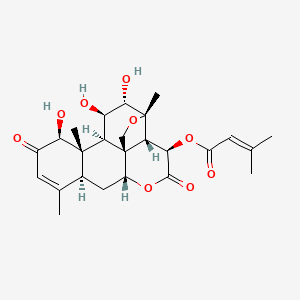
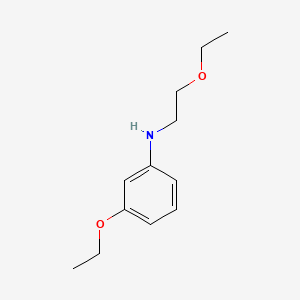
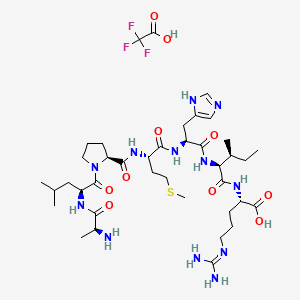
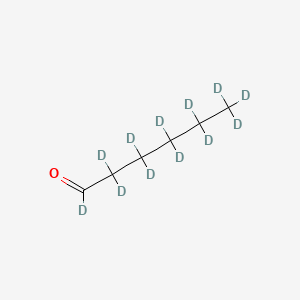
![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)

